

# CPW-86-363: An Investigational Cephalosporin Antibiotic, Not a Molecular Probe

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CPW-86-363

Cat. No.: B15560590

[Get Quote](#)

Initial investigations reveal that **CPW-86-363** is not a molecular probe as requested, but rather a novel, broad-spectrum cephalosporin antibiotic with antibacterial activity. The available scientific literature, primarily from the mid-1980s, focuses on its pharmacokinetic properties and its potential as an antimicrobial agent. There is no evidence to suggest its use as a molecular probe for studying biological pathways or processes.

The primary focus of research on **CPW-86-363** has been its behavior within a biological system, its efficacy against bacteria, and its comparison with other antibiotics of the same class, such as moxalactam and cefotaxime.

## Summary of Known Information:

**CPW-86-363** is characterized as a carboxy-pyrazol-cephalosporin.<sup>[1]</sup> Studies in the 1980s evaluated its pharmacokinetic profile in both healthy and septicemic animal models, as well as in human volunteers.

## Pharmacokinetic Properties:

A comparative study in healthy human volunteers receiving a 1g intravenous bolus injection of **CPW-86-363** and latamoxef (moxalactam) revealed several key pharmacokinetic parameters. While both showed similar distribution properties, **CPW-86-363** was eliminated significantly faster.<sup>[1]</sup> A notable finding was the difference in elimination routes; latamoxef is primarily excreted via urine, whereas **CPW-86-363** is excreted into both urine and bile.<sup>[1]</sup>

In studies with healthy and *Streptococcus pneumoniae*-infected rabbits, the pharmacokinetics of **CPW-86-363** were compared with cefotaxime and moxalactam.[\[2\]](#)[\[3\]](#) The research indicated that in infected animals, there was a significant shift of **CPW-86-363** from the central to the peripheral compartment, which was more pronounced than with the other two cephalosporins.[\[3\]](#)[\[4\]](#)

Table 1: Comparative Pharmacokinetics of **CPW-86-363** and Latamoxef in Healthy Volunteers[\[1\]](#)

| Parameter            | CPW-86-363           | Latamoxef       |
|----------------------|----------------------|-----------------|
| Elimination          | Significantly faster | Slower          |
| Route of Elimination | Urine and Bile       | Primarily Urine |

## N-methyl-thiotetrazole (NMTT) Side Chain:

A significant aspect of the research into **CPW-86-363** revolves around its N-methyl-thiotetrazole (NMTT) side chain, which is also present in other cephalosporins like latamoxef.[\[1\]](#) This side chain is associated with potential side effects, specifically coagulopathies (blood clotting disorders). The formation of NMTT from the parent compound was observed in both serum and urine.[\[1\]](#) Studies indicated that the rate and extent of NMTT formation were lower for **CPW-86-363** compared to latamoxef, suggesting it might be related to the inherent instability of the parent drug rather than metabolic processes.[\[1\]](#)

## Conclusion:

The available data consistently identifies **CPW-86-363** as an investigational cephalosporin antibiotic. The research focus has been on its antibacterial activity and pharmacokinetic profile. There is no scientific literature supporting its use as a molecular probe to investigate signaling pathways or other cellular mechanisms, which is the typical application for which detailed protocols and pathway diagrams would be created. Therefore, the generation of application notes and experimental protocols for **CPW-86-363** as a molecular probe is not feasible based on current scientific knowledge. The compound's known function is to inhibit bacterial growth, not to probe specific molecular interactions within a research context.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparative pharmacokinetic analysis of latamoxef and CPW 86-363, a novel carboxy-pyrazol-cephalosporin and formation of N-methyl-thiotetrazole - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [CPW-86-363: An Investigational Cephalosporin Antibiotic, Not a Molecular Probe]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560590#using-cpw-86-363-as-a-molecular-probe>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)